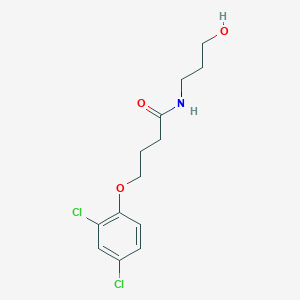![molecular formula C15H14N6O3 B10899473 N-(3-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10899473.png)
N-(3-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(3-METHYLPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3-METHYLPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Nitration: Introduction of the nitro group on the pyrazole ring using nitrating agents like nitric acid.
Substitution: Attachment of the 3-methylphenyl group through a substitution reaction.
Amidation: Formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~3~-(3-METHYLPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N3-(3-METHYLPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes or receptors, modulating their activity. The nitro group may play a role in redox reactions, while the carboxamide group could be involved in hydrogen bonding with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N~3~-(3-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the nitro and pyrazolylmethyl groups.
1-(4-NITRO-1H-PYRAZOL-1-YL)METHYL-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the 3-methylphenyl group.
Uniqueness
N~3~-(3-METHYLPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both the nitro and carboxamide groups, along with the pyrazole rings, could result in unique interactions with biological targets and distinct reactivity in chemical reactions.
Properties
Molecular Formula |
C15H14N6O3 |
|---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
N-(3-methylphenyl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H14N6O3/c1-11-3-2-4-12(7-11)17-15(22)14-5-6-19(18-14)10-20-9-13(8-16-20)21(23)24/h2-9H,10H2,1H3,(H,17,22) |
InChI Key |
NOUNFKDYQHRWQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NN(C=C2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-4,6-di(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10899393.png)
![2-{(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-1,3-benzoxazole](/img/structure/B10899395.png)
![N'-[(Z)-(3-nitrophenyl)methylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B10899406.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10899412.png)
![2-{[(4-aminophenyl)carbonyl]amino}-N-phenyl-1,3-benzothiazole-6-carboxamide](/img/structure/B10899420.png)
![2-[(5E)-5-(2-bromo-5-ethoxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10899431.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{3-[(4-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B10899435.png)
![N-benzyl-2-(4-{(Z)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B10899439.png)
![Diethyl 2,2'-[pyridine-2,5-diylbis(carbonylimino)]bis(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)](/img/structure/B10899440.png)
![1-{(E)-[2-(6-methoxy-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl}naphthalen-2-ol](/img/structure/B10899446.png)
![2-bromo-6-ethoxy-4-[(E)-{(2Z)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenyl acetate](/img/structure/B10899460.png)
![4-{[(E)-{5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10899489.png)
![2-Amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B10899496.png)
